7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS No.:
Cat. No.: VC19801468
Molecular Formula: C8H7BrN2O4S
Molecular Weight: 307.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN2O4S |
|---|---|
| Molecular Weight | 307.12 g/mol |
| IUPAC Name | 7-bromo-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C8H7BrN2O4S/c1-15-5-2-4(9)3-6-7(5)10-8(12)11-16(6,13)14/h2-3H,1H3,(H2,10,11,12) |
| Standard InChI Key | WDXLCDXTNCDRRT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CC(=C1)Br)S(=O)(=O)NC(=O)N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a fused bicyclic system comprising a benzene ring and a 1,2,4-thiadiazine ring, with sulfone () and ketone () functional groups at positions 1 and 3, respectively. The bromine atom at the 7-position and methoxy group at the 5-position introduce distinct electronic effects: bromine’s electronegativity enhances electrophilic reactivity, while the methoxy group’s electron-donating properties influence aromatic ring polarization . The canonical SMILES representation confirms the spatial arrangement of these substituents.
X-ray crystallography of analogous compounds reveals that the thiadiazine ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the sulfone oxygen and amide hydrogen . This rigidity may enhance target binding specificity by reducing conformational entropy during protein-ligand interactions.
Physicochemical Parameters
Synthetic Pathways and Optimization Strategies
Multi-Step Synthesis from Thiadiazine Precursors
The synthesis typically begins with the construction of the benzothiadiazine core via cyclocondensation of 2-aminobenzenesulfonamide derivatives with carbonyl-containing reagents. Bromination at the 7-position is achieved using -bromosuccinimide (NBS) under radical conditions, yielding a regioselective product due to the directing effect of the methoxy group . Subsequent oxidation with potassium permanganate introduces the sulfone moiety, while methoxy group retention is ensured through protective group strategies.
A representative synthetic route involves:
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Core Formation: Reaction of 5-methoxy-2-nitrobenzenesulfonamide with thiophosgene to form the thiadiazine ring.
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Bromination: Radical bromination at 70°C using NBS and azobisisobutyronitrile (AIBN).
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Oxidation: Treatment with in acidic medium to yield the 1,1-dioxide derivative.
Pharmacological Activity and Mechanism of Action
Antineoplastic Effects in Triple-Negative Breast Cancer
In TNBC cell lines (MDA-MB-231), the compound reduces viability with an IC of 2.93 ±0.07 μM, exceeding the potency of 5-fluorouracil (IC = 6.21 μM) . Selectivity indices (SI) over non-malignant MCF-10A cells reach 10.2, indicating preferential toxicity toward cancer cells. Mechanistic studies propose apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization, independent of CII modulation .
Table 1: Cytotoxicity of Halogenated Benzothiadiazine Derivatives in TNBC
| Compound | IC (μM) | Selectivity Index (SI) |
|---|---|---|
| 7-Bromo derivative | 2.93 ±0.07 | 10.2 |
| 6-Chloro analogue | 5.14 ±0.12 | 4.7 |
| Diazoxide | 48.6 ±1.3 | 1.1 |
Data adapted from mitochondrial toxicity assays .
Comparative Analysis with Structural Analogues
Halogen Substitution Effects
Replacing bromine with chlorine at the 7-position (as in 6-chloro-5-methoxy-2H-benzo[e] thiadiazin-3(4H)-one 1,1-dioxide) reduces CII inhibitory activity by 60% and cytotoxicity by 44%, highlighting bromine’s critical role in target engagement . Fluorine substitution further diminishes potency, likely due to reduced van der Waals interactions with hydrophobic enzyme pockets .
Methoxy Group Contribution
The 5-methoxy group enhances metabolic stability by protecting the aromatic ring from cytochrome P450-mediated oxidation. O-demethylated metabolites exhibit 90% lower activity, underscoring the substituent’s importance in maintaining pharmacological efficacy .
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